Molecular Weight Reduction Enables Fragment-Based Drug Discovery Libraries Unattainable with Disubstituted Analogs
5-Phenyl-4,6(1H,5H)-pyrimidinedione has a molecular weight of 188.18 g/mol, which falls within the optimal fragment size range (≤250 Da) recommended by the 'Rule of Three' for fragment-based lead discovery [1]. In contrast, primidone (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione) weighs 218.25 g/mol, and phenobarbital (5-ethyl-5-phenylbarbituric acid) weighs 232.24 g/mol [2]. The 30–44 Da difference places primidone and phenobarbital outside the optimal fragment library parameters, directly limiting their utility as starting points for fragment growing and linking campaigns.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 188.18 g/mol |
| Comparator Or Baseline | Primidone: 218.25 g/mol; Phenobarbital: 232.24 g/mol |
| Quantified Difference | -30.07 g/mol vs. primidone; -44.06 g/mol vs. phenobarbital |
| Conditions | PubChem computed molecular weight; DrugBank values for comparators |
Why This Matters
A molecular weight below 200 Da is a critical threshold for fragment-based screening libraries, enabling higher ligand efficiency metrics and leaving more synthetic degrees of freedom for optimization than disubstituted analogs.
- [1] PubChem. 5-Phenyl-4,6(1H,5H)-pyrimidinedione Compound Summary, CID 85897983, CAS 63447-39-2. National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [2] DrugBank. Primidone DB00794; Phenobarbital DB01174. Canadian Institutes of Health Research; 2024. View Source
